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Compound of Interest

Compound Name: 6-Methyl-1-heptanol

cat. No.: B128184

An In-depth Technical Guide to the Physical Properties of 6-Methyl-1-heptanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-1-heptanol is a primary alcohol with applications ranging from fragrance and
flavoring to its use as a chemical intermediate and solvent.[1][2] Its branched-chain structure
imparts specific physical and chemical properties that are critical for its application in various
scientific and industrial fields. This guide provides a comprehensive overview of the core
physical properties of 6-Methyl-1-heptanol, supported by experimental data and established
scientific principles. It is intended to serve as a technical resource for professionals in research
and development who require a detailed understanding of this compound for its effective
application.

Chemical Identity and Structure

6-Methyl-1-heptanol is an aliphatic alcohol characterized by a seven-carbon chain with a
methyl group at the 6th position and a primary hydroxyl group at the 1st position.[1] This
structure is fundamental to its physical behavior, including its moderate polarity, solubility
characteristics, and boiling point.

e |[UPAC Name: 6-methylheptan-1-ol[1]

e Molecular Formula: CsH1sO[1][3][4]

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b128184?utm_src=pdf-interest
https://www.benchchem.com/product/b128184?utm_src=pdf-body
https://www.benchchem.com/product/b128184?utm_src=pdf-body
https://www.smolecule.com/products/s581708
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6414357.htm
https://www.benchchem.com/product/b128184?utm_src=pdf-body
https://www.benchchem.com/product/b128184?utm_src=pdf-body
https://www.smolecule.com/products/s581708
https://www.smolecule.com/products/s581708
https://www.smolecule.com/products/s581708
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1653403&Mask=4
https://cdxapps.epa.gov/oms-substance-registry-services/substance-details/17119124
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128184?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Molecular Weight: 130.23 g/mol [1][3][4]

CAS Registry Number: 1653-40-3[3][4]

Canonical SMILES: CC(C)CCCCCOI1][5]

InChl Key: BWDBEAQIHAEVLV-UHFFFAOY SA-N[1][2][3]

Core Physicochemical Properties

The physical properties of a compound are dictated by its intermolecular forces. As a primary
alcohol, 6-Methyl-1-heptanol can engage in hydrogen bonding via its hydroxyl group, while its
eight-carbon aliphatic chain contributes significant van der Waals forces.

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of 6-Methyl-1-

heptanol, compiled from various authoritative sources.

Property Value Unit Source(s)
Clear, colorless
Appearance o [516][7]
liquid/oil
Odor Faint, pleasant, mild [1][5]
Boiling Point 187 - 189 °C [61[71[8]
Melting Point -106 °C [2][7118]
Density 0.8175 - 0.832 g/mL (11121171181
Refractive Index
~1.426 [718]
(n20/D)
Flash Point 71.1-82 °C [1][6]
Vapor Pressure 0.284 - 1.03 mmHg @ 25°C [1][6]
Water Solubility 640 - 647 mg/L @ 25°C [1][6]
logP (Octanol/Water) 272-28 [1][2][6]
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Discussion of Properties

Boiling and Melting Points: The relatively high boiling point compared to alkanes of similar
molecular weight is a direct consequence of hydrogen bonding. The branched structure
slightly lowers the boiling point compared to its linear isomer, 1-octanol, due to reduced
surface area for van der Waals interactions. The very low melting point is characteristic of a
branched alkane chain, which disrupts efficient crystal lattice packing.[2][7][8]

Solubility: The molecule exhibits dual characteristics. The hydroxyl group allows for some
solubility in polar solvents like water and full miscibility with other alcohols.[2][6][7] HowevVer,
the long, nonpolar eight-carbon chain dominates, rendering it poorly soluble in water but
highly soluble in nonpolar organic solvents like ether and chloroform.[1][2][7] The
experimental water solubility of ~640 mg/L quantifies this limited miscibility.[6]

Density: With a density less than 1.0 g/mL, it is less dense than water.[1]

logP: The octanol-water partition coefficient (logP) value of ~2.7-2.8 indicates a strong
preference for the nonpolar (octanol) phase over the polar (aqueous) phase, classifying it as
a lipophilic compound.[1][2][6] This is a critical parameter in drug development for predicting
membrane permeability and bioavailability.

Spectral Characterization

Spectroscopic data provides an unambiguous fingerprint for the identification and structural

confirmation of 6-Methyl-1-heptanol.

'H NMR: The proton NMR spectrum is expected to show characteristic signals for the
terminal methyl groups, the methylene groups along the chain (with distinct chemical shifts
for the one adjacent to the hydroxyl group), and the methine proton at the branch point.

13C NMR: The carbon NMR spectrum for 6-methyl-1-heptanol shows eight distinct signals,
confirming the presence of all carbon atoms in the molecule. Key chemical shifts include:
66.8 (C1, adjacent to the hydroxyl group), 38.8 (C5), 30.5 (C2), 28.9 (C4), 23.9 (C3), 22.9
(C6), and 18.1/13.8/10.9 for the methyl carbons.[9]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption
band in the region of 3200-3600 cm~1, characteristic of the O-H stretching vibration of the
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hydroxyl group. Strong C-H stretching vibrations are observed just below 3000 cm~*. An FT-
IR spectrum shows notable peaks at 2930 cm~* (C-H stretch) and 1720 cm~1 (likely an
overtone or impurity, as no carbonyl is present).[9]

e Mass Spectrometry (MS): Under electron ionization (El), the molecule will fragment in a
predictable manner. The molecular ion peak (M*) at m/z 130 may be weak or absent.
Common fragments would include the loss of water (M-18), loss of an ethyl group (M-29),
and cleavage at the branch point. GC-MS is a standard method for its analysis.[10]

Experimental Protocols

Trustworthy experimental design is paramount. The following sections describe generalized,
yet standard, workflows for the synthesis, purification, and analysis of primary alcohols like 6-
Methyl-1-heptanol.

Synthesis and Purification Workflow

A common and reliable method for synthesizing a primary alcohol like 6-Methyl-1-heptanol is
through the hydroboration-oxidation of the corresponding terminal alkene (6-methyl-1-heptene).
This anti-Markovnikov addition ensures the hydroxyl group is placed at the terminal carbon.

Protocol: Hydroboration-Oxidation of 6-Methyl-1-heptene

o Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methyl-1-
heptene in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with
a magnetic stirrer, dropping funnel, and condenser.

o Hydroboration: Cool the solution to 0°C in an ice bath. Add borane-THF complex (BHs-THF)
dropwise via the dropping funnel. The causality here is critical: the borane adds across the
double bond, with the boron atom adding to the less sterically hindered terminal carbon.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.
Progress can be monitored by thin-layer chromatography (TLC) or GC analysis of an aliquot.

» Oxidation: Cool the mixture back to 0°C. Cautiously add a solution of aqueous sodium
hydroxide (NaOH), followed by the slow, dropwise addition of hydrogen peroxide (H202).
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This step replaces the boron atom with a hydroxyl group, yielding the primary alcohol with
retention of stereochemistry.

o Workup: After the oxidation is complete, separate the organic layer. Wash the organic layer
sequentially with water and brine to remove inorganic byproducts.

« Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa or Na2S0a),
filter, and concentrate the solvent using a rotary evaporator. The resulting crude alcohol is
then purified by fractional distillation under reduced pressure to obtain pure 6-Methyl-1-
heptanol. The reduced pressure is necessary to prevent decomposition at the normal boiling
point.

Synthesis

6-Methyl-1-heptene | Addition (¢ » ) Borane
in Anhydrous THF (BH3-THF, 0°C ->RT)

Purification

p—
Crude Product | (‘Aqueous Workup Drying Fractional Distilation I
(Extraction) (e.0., MgSO4) (Reduced Pressure) Pure &-Methyl-1-heptanol

Oxidation
(NaOH, H202, 0°C)

Click to download full resolution via product page

Caption: Synthesis and Purification Workflow for 6-Methyl-1-heptanol.

Analytical Workflow: Purity Assessment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for assessing the
purity and confirming the identity of a volatile compound like 6-Methyl-1-heptanol.

Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the purified 6-Methyl-1-heptanol (~1
mg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

 Instrument Setup: Use a GC equipped with a nonpolar capillary column (e.g., DB-5ms or HP-
5ms), which separates compounds based on boiling point. Set the injector temperature to
~250°C and the transfer line to ~280°C.
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GC Oven Program: Program the oven temperature to ramp from a low initial temperature
(e.g., 50°C) to a high final temperature (e.g., 250°C) at a rate of 10-15°C/min. This ensures
separation of any residual starting material, solvents, or byproducts from the main product
peak.

Injection: Inject a small volume (typically 1 pL) of the prepared sample into the GC inlet.

Data Acquisition: The separated compounds elute from the column and enter the mass
spectrometer, which is typically operated in Electron lonization (El) mode. Acquire mass
spectra across a range of m/z 40-400.

Data Analysis:

o Purity: Integrate the area of the peak corresponding to 6-Methyl-1-heptanol and compare
it to the total area of all peaks in the chromatogram to determine percentage purity.

o Identity: Compare the acquired mass spectrum of the main peak to a reference library
(e.g., NIST, Wiley). A high match factor confirms the compound's identity.[3]
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Caption: Standard Workflow for GC-MS Analysis.

Safety and Handling

As a chemical entity, 6-Methyl-1-heptanol requires appropriate handling procedures to ensure
laboratory safety.
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e Hazards: It is classified as an irritant to the eyes, skin, and respiratory system.[2][11] It is
also a combustible liquid with a flash point above 70°C.[1][6]

e Personal Protective Equipment (PPE): Always wear safety glasses or goggles, nitrile gloves,
and a lab coat when handling.[1][11]

» Handling: Work in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1]
[12] Keep away from open flames, sparks, and other ignition sources.[12][13]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from
strong oxidizing agents.[2][7][12]

Conclusion

6-Methyl-1-heptanol possesses a well-defined set of physical properties derived from its
branched primary alcohol structure. Its moderate polarity, lipophilicity, and specific thermal
characteristics are critical to its function as a solvent, fragrance component, and synthetic
building block. The analytical and synthetic protocols outlined in this guide represent standard,
validated methodologies that ensure the reliable use and characterization of this compound. A
thorough understanding of these properties is essential for its effective and safe application in
research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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